JH-VIII-157-02 was developed through medicinal chemistry efforts aimed at enhancing the efficacy of existing ALK inhibitors. It falls under the classification of small-molecule tyrosine kinase inhibitors, specifically targeting the kinase domain of ALK. This compound is part of a broader category of cancer therapeutics that aim to inhibit aberrant signaling pathways responsible for tumor growth and survival .
The synthesis of JH-VIII-157-02 involves several key steps typical in the development of small-molecule inhibitors. The process begins with the modification of the alectinib scaffold to enhance binding affinity and selectivity for ALK mutants. Key synthetic routes include:
The molecular structure of JH-VIII-157-02 features a complex arrangement that allows it to effectively bind to the active site of ALK. Key structural components include:
Structural data indicate that JH-VIII-157-02 maintains a similar binding conformation to both wild-type and G1202R mutant ALK compared to alectinib, providing insights into its mechanism of action .
JH-VIII-157-02 undergoes several key chemical reactions that are critical for its function as an inhibitor:
Technical details from kinetic studies reveal that the compound's interaction with ALK leads to conformational changes that stabilize the inactive form of the enzyme, preventing downstream signaling necessary for tumor growth.
The mechanism of action for JH-VIII-157-02 involves several steps:
Data from in vitro assays indicate that JH-VIII-157-02 not only inhibits cell growth but also induces apoptosis in cells harboring ALK mutations.
JH-VIII-157-02 has distinct physical and chemical properties that contribute to its efficacy:
Relevant analyses demonstrate that these properties support effective cellular uptake and bioavailability .
JH-VIII-157-02 has significant applications in cancer research and therapeutic development:
JH-VIII-157-02 possesses the molecular formula C₂₈H₂₇N₅O₂ and a molecular weight of 465.55 g/mol [1] [3]. This precise mass has been confirmed through high-resolution mass spectrometry, with the chemical structure deposited in PubChem (CID 127037084) [1]. The compound’s design incorporates a multi-ring scaffold that optimizes interactions with the ALK kinase domain.
The systematic IUPAC name for JH-VIII-157-02 is:N-(dimethylcarbamoyl)-1-(4-{9-ethyl-6-[(ethylamino)methyl]-8-oxo-8,9-dihydro-7H-purin-2-yl}phenyl)-3-(prop-1-en-2-yl)pyrazole-4-carboxamide [4] [6] [7]. It is classified as a structural analog of the clinically approved ALK inhibitor alectinib, sharing its core benzocarbazole moiety but featuring distinct modifications at the C2 and C8 positions that enhance binding to mutated ALK conformations [3] [5]. Key structural differences include:
JH-VIII-157-02 demonstrates the following key properties relevant to research applications:
Table 1: Physicochemical Profile of JH-VIII-157-02
Property | Specification | Experimental Conditions |
---|---|---|
Molecular Weight | 465.55 g/mol | HRMS confirmation [1] |
Solubility (DMSO) | ≥25 mg/mL (53.70 mM) | 25°C [4] [6] |
Purity Specification | ≥99.67% | HPLC analysis [6] [7] |
Recommended Storage | -20°C (lyophilized solid) | Under nitrogen atmosphere [4] |
JH-VIII-157-02 was rationally designed through medicinal chemistry optimization of alectinib (marketed as Alecensa®), a first-generation ALK inhibitor approved in 2015 [1] [4]. While alectinib demonstrated efficacy against several ALK resistance mutations, its activity against the solvent-front mutation G1202R remained suboptimal (IC₅₀ > 100 nM). Researchers systematically modified alectinib’s structure to address this limitation, resulting in JH-VIII-157-02 which maintains the core pharmacophore but incorporates strategic substitutions:
The development of JH-VIII-157-02 was driven by the clinical challenge of acquired resistance in ALK-positive NSCLC. Approximately 56% of patients developing resistance to second-generation ALK inhibitors exhibit mutations in the kinase domain, with G1202R emerging as the most prevalent (occurring in 21-43% of ceritinib/alectinib-resistant cases) [3] [8]. This solvent-front mutation:
JH-VIII-157-02 was specifically engineered to overcome these limitations through enhanced van der Waals interactions and maintained hydrogen bonding networks with gatekeeper residues.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: